molecular formula C17H17ClO3S B14576335 1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene CAS No. 61541-89-7

1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene

Cat. No.: B14576335
CAS No.: 61541-89-7
M. Wt: 336.8 g/mol
InChI Key: GFDFNHBEBIRLOJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a but-2-enoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzene sulfonyl chloride with but-2-en-1-ol in the presence of a base to form the sulfonylbut-2-enoxy intermediate. This intermediate is then reacted with 4-methylphenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. Additionally, the chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-{(E)-2-[(4-chlorophenyl)sulfonyl]vinyl}benzene: Shares a similar sulfonyl and chlorophenyl structure but differs in the vinyl linkage.

    1-Chloro-4-{[(4-chlorophenyl)sulfonyl]phenoxy}benzene: Similar sulfonyl and chlorophenyl groups but with a phenoxy linkage.

Uniqueness

1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene is unique due to its but-2-enoxy linkage, which imparts distinct chemical and physical properties. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61541-89-7

Molecular Formula

C17H17ClO3S

Molecular Weight

336.8 g/mol

IUPAC Name

1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene

InChI

InChI=1S/C17H17ClO3S/c1-14-4-8-16(9-5-14)21-12-2-3-13-22(19,20)17-10-6-15(18)7-11-17/h2-11H,12-13H2,1H3/b3-2+

InChI Key

GFDFNHBEBIRLOJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC/C=C/CS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC=CCS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.